Doristerol

Description

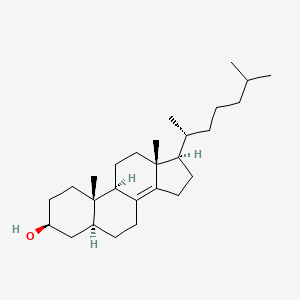

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20+,21+,23-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYPIMNXSARKFQ-NFTYELEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312065 | |

| Record name | 5α-Cholest-8(14)-en-3β-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doristerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-99-4 | |

| Record name | 5α-Cholest-8(14)-en-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5α-Cholest-8(14)-en-3β-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doristerol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPL64BMT8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doristerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | Doristerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogeochemical Distribution of Doristerol

Environmental Distribution and Analytical Detection in Sedimentary Records.

Doristerol, a sterol belonging to the class of cholesterols and derivatives, has been identified in environmental matrices, specifically within sedimentary records. foodb.cauni.lumetabolomicsworkbench.orgmitoproteome.orgresearchgate.net The presence of sterols like this compound in sediments is significant as these compounds can serve as biomarkers, providing insights into the sources of organic matter and past environmental conditions. Sterols in aquatic environments can originate from a variety of sources, including fungi, plankton, protozoa, vascular plants, zooplankton, and sewage. mdpi.com Their distribution in sediments can be influenced by in situ production and transport processes such as currents and tides. mdpi.com

The analytical detection of this compound in sedimentary records typically involves extraction and purification techniques followed by chromatographic and spectroscopic analysis. One method demonstrated for purifying acetylated sterols, including this compound, from marine and lacustrine sediments for hydrogen isotope analysis utilizes reverse-phase high performance liquid chromatography (RP-HPLC). researchgate.net This approach allows for the separation of various sterols from sediment samples.

While specific, detailed data on the widespread environmental distribution and concentrations of this compound in various sedimentary environments are limited in the available literature, its identification in studies focusing on the analysis of sediment samples confirms its presence in these records. researchgate.net Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for the identification and quantification of sterols in sediments, although the specific application to this compound's environmental quantification requires further detailed research findings to be fully elucidated. scielo.brnih.gov The study demonstrating the purification of this compound from sediments highlights the feasibility of its isolation and analysis from these complex environmental matrices. researchgate.net

The analysis of sterols in sediments often involves a multi-step process:

Extraction: Lipids, including sterols, are extracted from the sediment matrix using organic solvents.

Purification/Separation: The extracted lipid mixture is then subjected to purification and separation steps to isolate specific sterol fractions. Techniques like column chromatography or high-performance liquid chromatography (HPLC) are commonly used for this purpose. researchgate.net Acetylation of sterols prior to HPLC purification can enhance separation efficiency. researchgate.net

Detection and Identification: Isolated sterols are identified and quantified using analytical instruments such as GC-MS. scielo.brnih.gov

Biosynthetic Pathways and Metabolic Transformations of Doristerol

Upstream Isoprenoid and Sterol Biosynthesis: Relevance to Doristerol

The formation of this compound is dependent on the foundational pathways that produce all sterols. This involves the synthesis of isoprene (B109036) units via the mevalonate (B85504) pathway and their subsequent assembly and cyclization to form the initial tetracyclic sterol core, which is then modified to yield a variety of C27 sterols.

Mevalonate Pathway Precursors and Intermediates in Sterologenesis

The mevalonate (MVA) pathway is a highly conserved metabolic route in eukaryotes that synthesizes the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the precursors to all isoprenoids, including sterols. nih.govacs.org The pathway commences in the cytoplasm with acetyl-CoA. youtube.comcusabio.com

The key steps are as follows:

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. cusabio.comksu.edu.sa A subsequent condensation with a third molecule of acetyl-CoA, catalyzed by HMG-CoA synthase, yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). youtube.comcusabio.comksu.edu.sa

Synthesis of Mevalonate: HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR). youtube.comwikipedia.org This is a critical, irreversible step and serves as the primary point of regulation for the entire pathway. wikipedia.orgsigmaaldrich.com

Formation of Activated Isoprenes: Mevalonate is phosphorylated in a series of ATP-dependent reactions and subsequently decarboxylated to produce isopentenyl pyrophosphate (IPP). youtube.comksu.edu.sa

Synthesis of Squalene (B77637): IPP is isomerized to DMAPP. nih.gov These five-carbon units are then sequentially condensed to form the 15-carbon intermediate farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase to form the 30-carbon linear hydrocarbon, squalene. youtube.comresearchgate.net

Cyclization to Lanosterol (B1674476): Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is then cyclized by lanosterol synthase to produce lanosterol, the first tetracyclic sterol intermediate and the precursor to cholesterol and other C27 sterols. youtube.comcusabio.comabcam.com

| Compound | Description |

|---|---|

| Acetyl-CoA | The initial two-carbon building block for the pathway. youtube.com |

| HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) | A six-carbon intermediate formed from three molecules of acetyl-CoA. youtube.com |

| Mevalonate | The product of the rate-limiting step, formed by the reduction of HMG-CoA. youtube.com |

| IPP (Isopentenyl pyrophosphate) | The first of two five-carbon activated isoprene units. youtube.com |

| DMAPP (Dimethylallyl pyrophosphate) | An isomer of IPP, the second activated isoprene unit. nih.gov |

| FPP (Farnesyl pyrophosphate) | A 15-carbon intermediate that serves as a major branch point in the pathway. nih.gov |

| Squalene | A 30-carbon linear triterpene, the direct precursor to sterols. youtube.com |

| Lanosterol | The first cyclic sterol precursor, formed from the cyclization of squalene. youtube.com |

Divergence of Sterol Pathways: Bloch versus Kandutsch-Russell for C27 Sterols

Following the synthesis of lanosterol, the pathway to cholesterol and other C27 sterols like this compound diverges into two primary routes: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.netnih.gov These pathways involve a series of demethylations, isomerizations, and reductions to convert the C30 lanosterol into a C27 sterol. youtube.com The principal difference between the two pathways lies in the sequence of the reduction of the Δ24 double bond in the sterol side chain. reactome.org

The Bloch Pathway: In this pathway, modifications to the sterol nucleus generally precede the reduction of the side chain double bond. nih.gov The final step is the reduction of desmosterol (B1670304) (a C27 sterol with a Δ24 double bond) to cholesterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). researchgate.netreactome.org This pathway is considered prominent in the liver. reactome.org

The Kandutsch-Russell Pathway: This pathway is characterized by an early reduction of the Δ24 double bond in the lanosterol side chain, forming dihydrolanosterol. nih.gov The subsequent reactions proceed through side-chain saturated intermediates, such as lathosterol, to eventually form 7-dehydrocholesterol (B119134). researchgate.net The final step is the reduction of the Δ7 double bond of 7-dehydrocholesterol to cholesterol by 7-dehydrocholesterol reductase (DHCR7). researchgate.netreactome.org This route is prominent in tissues like the skin. reactome.org

Recent research indicates that the choice of pathway is tissue-specific, with some tissues using hybrid or "modified" versions of these canonical pathways. nih.govutsouthwestern.edu this compound, chemically known as (3β,5α)-Cholest-8(14)-en-3-ol, is an isomer of other C27 sterol intermediates and its formation is a result of the complex enzymatic machinery operating in these post-lanosterol pathways.

Enzymology and Regulation of this compound-Related Biosynthesis

The intricate pathway of sterol biosynthesis is catalyzed by over 20 different enzymes, many of which are subject to complex regulatory mechanisms to maintain cellular sterol homeostasis. nih.gov

Key Enzymes and Rate-Limiting Steps in Sterol Metabolism

While flux through the sterol pathway is controlled at multiple points, several key enzymes are recognized as critical regulatory nodes or rate-limiting steps.

HMG-CoA Reductase (HMGR): This is widely regarded as the principal rate-limiting enzyme of the mevalonate pathway. researchgate.netlibretexts.orgfrontiersin.orgyoutube.com It catalyzes the conversion of HMG-CoA to mevalonate and is a primary target for feedback inhibition by sterols and for cholesterol-lowering drugs. abcam.comyoutube.com

Squalene Synthase (SQS): This enzyme catalyzes the first committed step toward sterol synthesis, the condensation of two FPP molecules to form squalene, making it another important regulatory point. researchgate.net

Squalene Epoxidase (SQE): Also known as squalene monooxygenase, this enzyme catalyzes the epoxidation of squalene and is considered another key regulatory step in the pathway. nih.govmdpi.com

Lanosterol 14α-demethylase (CYP51): A member of the cytochrome P450 superfamily, this enzyme is crucial for the removal of the 14α-methyl group from lanosterol, a necessary step in the maturation of the sterol molecule. researchgate.net

DHCR7 and DHCR24: These enzymes catalyze the final steps of the Kandutsch-Russell and Bloch pathways, respectively, and are essential for the production of cholesterol. researchgate.netnih.gov

| Enzyme | Function in Sterol Biosynthesis |

|---|---|

| HMG-CoA Reductase (HMGR) | Catalyzes the rate-limiting conversion of HMG-CoA to mevalonate. youtube.comyoutube.com |

| Squalene Synthase (SQS) | Catalyzes the first committed step to sterols: the formation of squalene from FPP. researchgate.net |

| Squalene Epoxidase (SQE) | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. mdpi.com |

| Lanosterol Synthase (LSS) | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. cusabio.com |

| Lanosterol 14α-demethylase (CYP51) | Removes the 14α-methyl group from lanosterol. researchgate.net |

| 7-dehydrocholesterol reductase (DHCR7) | Catalyzes the final step of the Kandutsch-Russell pathway. nih.gov |

| 24-dehydrocholesterol reductase (DHCR24) | Catalyzes the final step of the Bloch pathway. nih.gov |

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

To maintain sterol homeostasis, cells employ sophisticated feedback mechanisms that regulate the enzymes of the biosynthetic pathway at both the transcriptional and post-translational levels. johnshopkins.eduannualreviews.org

Transcriptional Regulation: The primary mechanism for transcriptional control is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. frontiersin.orgcreative-proteomics.comresearchgate.net SREBPs are transcription factors that, in sterol-depleted conditions, are transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where they are proteolytically cleaved. wikipedia.orgresearchgate.net The released N-terminal domain then translocates to the nucleus and binds to sterol regulatory elements (SREs) on the DNA, activating the transcription of genes encoding key enzymes like HMG-CoA reductase and others in the pathway. nih.govresearchgate.net When cellular sterol levels are high, sterols bind to the SREBP escort protein, SCAP, causing the SREBP-SCAP complex to be retained in the ER through an interaction with the INSIG proteins, thus preventing the activation of new gene transcription. libretexts.orgresearchgate.net

Post-Translational Regulation: This level of control allows for more rapid adjustments to enzyme levels and activity. nih.gov A key mechanism is the sterol-induced ubiquitination and subsequent proteasomal degradation of enzymes. nih.gov High levels of sterols, including cholesterol and certain intermediates like lanosterol, can trigger the degradation of HMG-CoA reductase. nih.govlibretexts.org This process also involves the INSIG proteins, which, upon sensing high sterol levels, bind to HMGR and recruit E3 ubiquitin ligases, such as MARCHF6, to mark the enzyme for destruction by the proteasome. nih.govjohnshopkins.edu Several other enzymes in the pathway, including squalene monooxygenase and DHCR7, are also regulated by similar sterol-accelerated degradation. nih.govnih.gov Additionally, the activity of some enzymes can be modulated by phosphorylation and dephosphorylation. libretexts.orgnih.gov

Metabolic Fates and Derivatives of this compound

Once synthesized, this compound, like other C27 sterols, can be integrated into various cellular structures or serve as a precursor for other biologically active molecules. The primary metabolic fate of sterols is their incorporation into cellular membranes.

As a crucial component of the plasma membrane and organellar membranes, sterols modulate membrane fluidity, permeability, and thickness. abcam.comfrontiersin.org They intercalate between phospholipids, with their rigid ring structure imparting stability and their hydroxyl group orienting towards the aqueous interface. britannica.com

Beyond their structural role, sterols are precursors to a range of vital derivatives:

Steroid Hormones: In endocrine tissues, cholesterol is the parent compound for the synthesis of all steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex hormones (e.g., progesterone, estrogens, and testosterone). wikipedia.orgnih.gov The biosynthetic pathway begins with the conversion of cholesterol to pregnenolone. nih.gov

Bile Acids: In the liver, cholesterol is converted into bile acids. wikipedia.orgbritannica.com These amphipathic molecules are essential for the emulsification and absorption of dietary fats and lipids in the intestine. youtube.com

Vitamin D: The cholesterol precursor 7-dehydrocholesterol is converted to vitamin D3 in the skin upon exposure to ultraviolet B (UVB) radiation. youtube.comfrontiersin.org Vitamin D is critical for calcium homeostasis and bone metabolism.

Sterol Esters: To prevent toxicity from excess free sterols and for storage and transport, the hydroxyl group of sterols can be esterified with a fatty acid to form a highly hydrophobic sterol ester. frontiersin.orgyoutube.com This reaction is catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT) within cells and lecithin:cholesterol acyltransferase (LCAT) in the plasma. youtube.comfrontiersin.org These esters are stored in lipid droplets or packaged into lipoproteins for transport.

Oxysterols: Sterols can undergo oxidation via enzymatic or non-enzymatic processes to form a class of molecules known as oxysterols. abcam.comnih.gov These derivatives serve as important signaling molecules and are involved in the regulation of lipid metabolism and transport. frontiersin.orgfrontiersin.org

Potential for Conversion to Other Sterols or Metabolites.

This compound is recognized as a potential intermediate in the biosynthesis of cholesterol. nih.gov Research has demonstrated the enzymatic conversion of 5-alpha-cholest-8(14)-en-3-beta-ol to cholesterol, highlighting its role as a precursor. nih.gov This transformation is a key step in the broader pathway that converts lanosterol into the final cholesterol molecule.

The metabolic journey of this compound involves its participation in what is sometimes referred to as the "delta-8,14-sterol pathway," which has been considered a possible alternative or minor route in cholesterol synthesis in some organisms. acs.org The conversion of this compound and its derivatives is crucial for the progression of the sterol backbone modification. For instance, cholesta-8,14-dien-3-beta-ol, a closely related compound, has been shown to be biologically converted into cholesterol. nih.gov The biosynthesis of this diene has been observed in human liver cells, underscoring the relevance of this pathway in human metabolism. nih.gov

The conversion of this compound to cholesterol involves a series of enzymatic reactions that modify the sterol nucleus. These transformations are part of a complex network of pathways, including the well-established Bloch and Kandutsch-Russell pathways for cholesterol biosynthesis. abcam.comelifesciences.org The enzymes responsible for these conversions are typically located in the endoplasmic reticulum. acs.org

The potential metabolic fates of this compound are summarized in the table below, based on its position as an intermediate in cholesterol biosynthesis.

| Precursor/Intermediate | Product | Key Transformation |

| Lanosterol | This compound (and other intermediates) | Demethylation and double bond isomerization |

| This compound (Cholest-8(14)-en-3beta-ol) | Cholesterol | Reduction of the C14 double bond and isomerization of the C8 double bond |

| 4,4'-dimethyl-cholesta-8,14-dien-3beta-ol | Cholesterol | Conversion to cholesterol |

This table illustrates the potential conversions of this compound and related compounds within the cholesterol biosynthetic pathway.

In Vivo Flux Analysis of Sterol Interconversions.

In vivo flux analysis is a powerful technique used to understand the flow of metabolites through a metabolic pathway within a living organism. elifesciences.orgnih.gov This is often achieved using stable isotope labeling and mass spectrometry to trace the movement of atoms through the various intermediates of a pathway. nih.gov

While specific in vivo flux analysis data for this compound is not extensively detailed in the available literature, the broader context of cholesterol biosynthesis has been studied using these methods. elifesciences.orgnih.gov These studies reveal that the contribution of different pathways, such as the Bloch and Kandutsch-Russell pathways, to cholesterol synthesis can vary significantly between different tissues and cell types. elifesciences.orgnih.gov

For example, studies in mice have shown that the proportional flux through the Bloch pathway can range from as low as 8% in the preputial gland to as high as 97% in the testes. nih.govelsevierpure.com This tissue-specific variation in pathway usage highlights the complexity of sterol metabolism regulation. nih.gov Such analyses provide insights into the dynamic nature of sterol interconversions and how they are regulated in response to cellular needs and physiological conditions. nih.gov

The table below outlines the key concepts related to the in vivo flux analysis of sterol interconversions.

| Concept | Description | Relevance to this compound |

| Metabolic Flux | The rate of turnover of metabolites through a metabolic pathway. | The rate at which this compound is synthesized and converted to other sterols. |

| Stable Isotope Labeling | The use of non-radioactive isotopes (e.g., deuterium) to trace the path of atoms through metabolic reactions. | Could be used to quantify the in vivo production and consumption of this compound. |

| Bloch Pathway | A major pathway of cholesterol biosynthesis where the side chain reduction occurs at a later stage. | This compound can be an intermediate in variations of this pathway. |

| Kandutsch-Russell Pathway | A major pathway of cholesterol biosynthesis where the side chain reduction occurs at an earlier stage. | This compound can be an intermediate in variations of this pathway. |

| Tissue Specificity | The variation in metabolic pathway usage and flux rates between different tissues. | The flux through pathways involving this compound likely varies between tissues. |

This table provides an overview of the concepts of in vivo flux analysis as they relate to the study of sterol interconversions.

Biological Activities and Molecular Mechanisms of Doristerol

In Vitro Assessment of Biological Activities

In vitro studies have evaluated the biological effects of extracts derived from natural sources where doristerol has been identified as a component.

This compound has been found as a constituent in extracts from the leaves of Cissus incisa. fishersci.iewikipedia.orgwikipedia.org Investigations into the cytotoxic potential of these extracts have demonstrated activity against various human cancer cell lines. Specifically, hexane (B92381) and chloroform/methanol extracts of C. incisa leaves exhibited cytotoxic effects on neoplastic cell lines, including HepG2, Hep3B, HeLa, PC3, A549, and MCF7. fishersci.iewikipedia.orgwikipedia.org

| Extract | Cell Line | IC50 (μg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Hexane Extract | Hep3B | 27 ± 3 | N/A |

| CHCl3/MeOH Extract | Hep3B | N/A | 2.77 |

| CHCl3/MeOH Extract | HepG2 | 39 ± 3 | N/A |

| CHCl3/MeOH Extract | Hep3B | 31 ± 2 | N/A |

| Hexane Extract | HeLa | 40 ± 2 | N/A |

| Hexane Extract | A549 | 52 ± 2 | N/A |

| CHCl3/MeOH Extract | MCF7 | 50.7 ± 6 | N/A |

| CHCl3/MeOH Extract | PC3 | 57 ± 4 | N/A |

This compound has also been identified as a component in the essential oil of Myrtus communis leaves. nih.govfishersci.ca Studies investigating the antibacterial properties of Myrtus communis extracts and essential oil have shown efficacy against various pathogenic bacteria, with notable activity against Gram-positive strains such as Staphylococcus aureus and Streptococcus pyogenes. nih.govfishersci.canih.govepa.gov

The ethanolic extract of Myrtus communis demonstrated the most significant inhibitory effect against Staphylococcus aureus. fishersci.canih.govepa.gov The antibacterial activity was assessed through the disc diffusion method, yielding inhibition zones of varying diameters depending on the extract and bacterial strain tested. For instance, the essential oil showed an 11 mm inhibition zone against Streptococcus pyogenes, while the ethanolic and hexane extracts exhibited 15 mm and 17 mm zones, respectively, compared to 26 mm for the control (Trimethoprim/Sulfamethoxazole). nih.govepa.gov Against E. coli, the essential oil, ethanolic extract, and hexane extract showed inhibition zones of 15 mm, 12 mm, and no inhibition, respectively, compared to 31 mm for the control. nih.govepa.gov While these findings indicate antibacterial potential in extracts containing this compound, the specific antibacterial efficacy of isolated this compound has not been detailed in the provided research. nih.govfishersci.canih.govepa.gov

As a sterol, this compound belongs to a class of organic compounds that includes cholesterol and its derivatives, which have been reported to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. wikipedia.orgfishersci.be One database entry suggests a potential link between this compound and metabolic syndrome based on a literature review. wikipedia.org However, detailed research findings specifically on other potential bioactivities of this compound itself were not extensively available in the provided search results.

Cellular and Subcellular Mechanisms of Action

Understanding the mechanisms by which this compound exerts its effects involves investigating its interactions at the cellular and subcellular levels.

Sterols, such as cholesterol, are integral components of cellular membranes and play crucial roles in modulating membrane fluidity, thickness, and the formation of specialized lipid domains like lipid rafts. wikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com These interactions occur through associations with other membrane lipids, such as phosphatidylcholine and sphingomyelin, and with membrane proteins. wikipedia.orgwikipedia.orgsigmaaldrich.com Cholesterol, for example, can interact with proteins through specific structural features like the cholesterol recognition/interaction amino acid consensus (CRAC) domain and the sterol-sensing domain (SSD). wikipedia.orgsigmaaldrich.com Given this compound's structural classification as a sterol, it is plausible that it may engage in similar interactions with cellular membranes and lipid domains. However, specific experimental data detailing this compound's direct interactions with cellular membranes or its influence on lipid domains were not found in the provided search results.

Molecular docking studies have been employed to predict the potential interactions of this compound with biological targets, including estrogen receptors. These computational investigations suggest that this compound may act as a ligand for human estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

One molecular docking study reported predicted binding energies for this compound with ERα and ERβ. The docking energy for the interaction with ERα was calculated to be -62.1 kJ/mol, while the interaction with ERβ showed a docking energy of -80.3 kJ/mol. These negative binding energies indicate a favorable predicted interaction between this compound and both estrogen receptor subtypes. Molecular docking provides a theoretical framework for understanding potential ligand-receptor binding based on structural compatibility and energy considerations.

| Receptor | Predicted Docking Energy (kJ/mol) |

|---|---|

| ERα | -62.1 |

| ERβ | -80.3 |

These findings from molecular docking studies suggest that this compound has the potential to interact with estrogen receptors, which could underlie certain biological effects. Further experimental validation is required to confirm these predicted interactions and elucidate their functional consequences.

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis Induction)

This compound has been reported to act as a potent anticancer agent, demonstrating the ability to inhibit the growth of cancer cells. fishersci.se A key mechanism associated with this activity is the induction of apoptosis, or programmed cell death, in cancer cells. fishersci.se Furthermore, this compound is described as an inhibitor of protein kinases, enzymes that play crucial roles in various cellular processes, including those involved in cancer development and progression. fishersci.se

While the induction of apoptosis and inhibition of protein kinases have been reported for this compound, detailed published research specifically elucidating the intricate intracellular signaling pathways modulated by this compound is limited in the available literature. Studies on plant extracts containing this compound, such as those from Cissus incisa leaves, have explored cytotoxic activity against cancer cell lines (e.g., HepG2 and Hep3B) and noted that phytosterols (B1254722) and terpenes present in these extracts can induce apoptosis, potentially via the activation of caspases 3 and 9. However, these studies discuss the effects of complex extracts and the general mechanisms of classes of compounds, rather than providing specific data on how isolated this compound modulates particular signaling cascades within cells.

Comparative Biological Studies with Known Steroids and Phytosterols

Research in the broader field of sterols and phytosterols has involved comparative studies focusing on different biological contexts, such as cholesterol metabolism, intestinal absorption, and effects on conditions like gallstone disease and liver steatosis. For instance, comparative analyses have been conducted on the effects of plant sterols versus plant stanols on serum lipid levels and the impact of oxygenated sterols compared to cholesterol on sterol biosynthesis inhibition. These studies highlight the methodologies and areas of investigation typically employed when comparing the biological activities of different sterol compounds.

Advanced Analytical Methodologies for Doristerol Research

Chromatographic Techniques for Isolation and Quantification.

Chromatographic methods are essential for separating Doristerol from complex sample matrices and for its subsequent quantification. When coupled with mass spectrometry, these techniques provide high sensitivity and selectivity for sterol analysis acs.org.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Protocols.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), has historically been a method of choice for sterol analysis acs.orgmdpi.com. This technique is particularly useful for the analysis of volatile or semi-volatile compounds like derivatized sterols. Sample preparation for GC-MS analysis of sterols typically involves extraction, often utilizing methods like modified Bligh-Dyer lipidmaps.orglipidmaps.org, followed by a derivatization step. Silylation, commonly using reagents like N,O-bis[trimethylsilyltrifluoro-acetamide] (BSTFA) and trimethylchlorosilane (TMCS), is frequently employed to enhance the volatility and thermal stability of sterols, including those with hydroxyl groups like this compound pubcompare.aispringernature.comnih.govmdpi.com.

GC-MS provides high chromatographic resolving capacity and robustness for sterol analysis mdpi.com. Electron ionization (EI), a common ionization method in GC-MS, produces characteristic fragmentation patterns that are valuable for the structural elucidation and identification of sterols mdpi.comspringernature.commdpi.com. Quantitative analysis of sterols by GC-MS is often performed using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity mdpi.com. Protocols for GC-MS analysis of sterols have been developed and validated for various matrices, including biological fluids like amniotic fluid and serum, as well as food products and plant extracts pubcompare.aimdpi.comauctoresonline.orgnih.gov. For instance, a GC-MS method for the quantitative analysis of five sterols in amniotic fluid, including cholesterol and desmosterol (B1670304), demonstrated linearity with R² > 0.99 and good intra- and inter-assay precision nih.gov. This compound has been detected using GC-MS in the essential oil of Myrtus communis auctoresonline.org. Predicted GC-MS spectra for this compound (with and without TMS derivatization) are also available in databases hmdb.ca.

Common GC-MS parameters for sterol analysis include the use of capillary columns (e.g., DB-5) and temperature programming to achieve optimal separation pubcompare.aimdpi.comauctoresonline.org. The injector and ion source temperatures are typically maintained at elevated levels mdpi.com.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).

High-Performance Liquid Chromatography (HPLC), and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (LC-MS or UPLC-MS), offer advantages for sterol analysis, particularly the ability to analyze sterols without prior derivatization frontiersin.orgnih.gov. LC-MS has increasingly become the technique of choice for sterol analytics, complementing or displacing GC-MS in certain applications nih.gov.

LC-MS methods for sterol analysis typically involve reversed-phase columns (e.g., C18 or phenyl-hexyl) and gradient elution using mobile phases composed of water and organic solvents, often with acidic additives like formic acid to improve ionization frontiersin.orgspringernature.commdpi.commdpi.com. Various ionization techniques can be employed, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) acs.orgfrontiersin.org. APCI has shown superiority in terms of ion intensity and consistency for sterols, often forming [M + H – H₂O]⁺ ions acs.org. ESI is also used, particularly for more polar sterol conjugates like steryl glucosides frontiersin.org.

UPLC-MS/MS, utilizing tandem mass spectrometry, provides enhanced specificity and sensitivity for the detection and quantification of sterols in complex matrices acs.orgmdpi.comcreative-proteomics.com. Multiple Reaction Monitoring (MRM) mode on triple quadrupole mass spectrometers is commonly used for targeted quantitative analysis, allowing for the selective detection of specific sterol transitions lipidmaps.orglipidmaps.orgmdpi.com. This approach is suitable for high-throughput analysis, with typical run times allowing for the analysis of numerous samples within a day mdpi.com. Protocols for UPLC-MS have been developed for the determination of sterols in various samples, including olive oils and biological samples lipidmaps.orglipidmaps.orgnih.govspringernature.commdpi.com. These methods often involve saponification and extraction steps for sample preparation springernature.com.

Table 1 summarizes typical chromatographic parameters used in sterol analysis by GC-MS and LC-MS/MS.

| Technique | Column Type | Mobile Phase / Carrier Gas | Ionization Mode (Common) | Typical Application |

| GC-MS | Capillary (e.g., DB-5) | Helium | EI | Identification, Quantification (after derivatization) mdpi.compubcompare.aispringernature.commdpi.com |

| HPLC-MS | Reversed-phase (e.g., C18) | Water/Organic Solvent | ESI, APCI | Analysis of underivatized sterols, Quantification acs.orgfrontiersin.orgnih.gov |

| UPLC-MS/MS | Reversed-phase (e.g., C18, Phenyl-hexyl) | Water/Organic Solvent with additive | ESI, APCI | Targeted Quantification, High-throughput analysis acs.orgmdpi.comcreative-proteomics.com |

Mass Spectrometric Approaches for Structural Elucidation and Metabolomics.

Mass spectrometry plays a crucial role in the structural characterization of this compound and its metabolites, as well as in broader metabolomic studies.

High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS or UPLC-HRMS), is a powerful tool for untargeted metabolomic profiling, enabling the detection and identification of a wide range of metabolites, including sterols, in complex biological samples mdpi.comscirp.orgtum.deugent.beresearchgate.netnih.govnih.govnih.govyoutube.com. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of analytes and for distinguishing between compounds with similar nominal masses tum.de.

In metabolomic studies, LC-HRMS platforms are used to analyze extracts from various biological sources, such as plasma, tissues, and cell cultures scirp.orgnih.govnih.govnih.govyoutube.com. Sterol lipids are among the classes of compounds detected in such analyses mdpi.comtum.deresearchgate.net. Untargeted metabolomics using UPLC-HRMS can reveal changes in metabolite patterns associated with different biological conditions or dietary interventions nih.govnih.gov. Data processing and multivariate statistical analysis are employed to identify differential metabolites, including sterols, that contribute to the observed variations mdpi.comscirp.orgresearchgate.net. Instruments like Orbitrap mass spectrometers are commonly used in LC-HRMS metabolomic workflows, providing high mass resolution and accuracy scirp.orgugent.benih.gov.

Isotope Dilution Mass Spectrometry (ID-MS) for Absolute Quantification.

Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold standard method for the absolute quantification of analytes, including sterols oup.comnih.govavantiresearch.com. This technique involves adding a known amount of a stable isotope-labeled analog of the analyte (internal standard) to the sample before extraction and analysis. The ratio of the native analyte to the labeled internal standard is then measured by MS, allowing for accurate quantification by compensating for sample preparation losses and variations in ionization efficiency nih.govavantiresearch.comasu.edu.

Ambient Ionization Mass Spectrometry (AIMS) in Sterol Analysis.

Ambient Ionization Mass Spectrometry (AIMS) techniques allow for the direct chemical analysis of samples with minimal or no sample preparation, operating at atmospheric pressure nih.govwikipedia.orgscienceopen.com. These methods offer advantages in terms of speed and simplicity compared to traditional techniques that require extensive sample workup and chromatography nih.govwikipedia.org.

Various AIMS techniques have been applied to the analysis of sterols. Desorption Electrospray Ionization (DESI) and Atmospheric Pressure Thermal Desorption Chemical Ionization (APTDCI) are examples of AIMS methods used in sterol analysis acs.orgnih.govscienceopen.comrsc.orgnih.govplos.org. APTDCI, for instance, has been described for profiling sterols in dried blood and plasma spots nih.gov. DESI-MS has been used for lipidomics, including sterol analysis, directly from biological samples like tissues and oocytes nih.govplos.orgresearchgate.net.

While AIMS techniques offer rapid analysis, the ionization efficiency for non-polar compounds like cholesterol can sometimes be a limitation, and derivatization or ionization enhancement strategies may be employed scienceopen.comnih.gov. Despite this, AIMS, including techniques like dual ambient plasma source tandem mass spectrometry, has shown high sensitivity for the rapid detection of trace sterols in environmental samples nih.gov. AIMS is also being explored for applications like rapid screening for disorders related to cholesterol biosynthesis rsc.org.

Table 2 provides an overview of mass spectrometric approaches for this compound research.

| Technique | Coupling (Common) | Primary Application | Key Feature / Advantage |

| HRMS | LC, UPLC | Untargeted Metabolomic Profiling | Accurate mass measurements, Elemental composition determination mdpi.comtum.denih.gov |

| ID-MS | GC-MS, LC-MS/MS | Absolute Quantification | High accuracy and precision oup.comnih.govavantiresearch.com |

| Ambient Ionization MS | Direct Analysis | Rapid Screening, In situ analysis | Minimal sample preparation, Speed nih.govwikipedia.orgscienceopen.com |

Sample Preparation, Derivatization Strategies, and Matrix Effects in Sterol Analysis.

The analysis of sterols from various sources requires effective sample preparation to isolate the analytes of interest from complex matrices. Common sample preparation methods for sterols include saponification, extraction, and purification steps aocs.orgacs.org. Saponification, often involving alkaline or acid hydrolysis, is used to liberate free sterols from esterified forms found in matrices like oils, fats, and biological samples aocs.orgmdpi.comresearchgate.net. Following hydrolysis, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the sterols researchgate.netmdpi.com. SPE utilizes various sorbents, including silica, C18, and aminopropyl phases, to separate sterols from other lipid components and matrix interferences aocs.orgresearchgate.netsigmaaldrich.comlipidmaps.org. After extraction and purification, the solvent is typically evaporated, and the residue is dried before further analysis or derivatization lipidmaps.orglipidmaps.org. Different matrices, such as food products, biological fluids (serum, plasma), tissues, and environmental samples, may require optimized sample preparation protocols to effectively isolate sterols and minimize interfering substances aocs.orgresearchgate.netuio.noacs.org.

Derivatization is a crucial step in many sterol analysis workflows, particularly for GC-MS, to enhance volatility, improve peak shape, and increase detector response aocs.orgmdpi.com. For GC analysis, silylation is a widely used derivatization strategy, involving the reaction of sterols with silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), often with catalysts like trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers aocs.orgresearchgate.netmdpi.com. Acetylation with acetic anhydride (B1165640) was historically used but is less common currently aocs.orgmdpi.com. Derivatization can be performed off-line or even in the injection port of the GC system researchgate.net. While GC-MS typically requires derivatization, LC-MS methods offer the possibility of analyzing sterols without prior derivatization, which can simplify the workflow and reduce analysis time frontiersin.orgmdpi.comresearchgate.net. However, derivatization can also be beneficial in LC-MS to improve ionization efficiency and sensitivity, with reagents like picolinic acid, dansyl chloride, Girard P reagent, and 3-(chlorosulfonyl)benzoic acid being explored for this purpose acs.orgmdpi.comnih.gov.

Future Research Trajectories and Interdisciplinary Applications of Doristerol

Integration with Systems Biology and Untargeted Metabolomics Platforms

The integration of Doristerol research with systems biology and untargeted metabolomics platforms represents a significant future direction. Metabolomics, a field focused on the comprehensive study of metabolites within biological systems, is a powerful tool for understanding the dynamic interplay of small molecules. frontiersin.orgmdpi.com Untargeted metabolomics, in particular, allows for the simultaneous detection and quantification of a wide range of metabolites in a sample, providing a holistic view of the metabolic state. mdpi.comtum.de

Future research can utilize untargeted metabolomics to explore the presence and concentration of this compound across different biological conditions, organisms, or tissues. Coupled with systems biology approaches, which integrate data from various "omics" levels (like genomics, transcriptomics, proteomics, and metabolomics), researchers can investigate how this compound levels correlate with other biological molecules and pathways. This could help identify potential roles of this compound in metabolic networks, signaling pathways, or physiological processes. hmdb.cafrontiersin.org For instance, analyzing this compound in the context of lipid metabolism or sterol biosynthesis pathways within a systems biology framework could reveal its precise position and interactions within these complex networks.

Exploration of Novel Bioactivities and Therapeutic Potential of this compound and Analogs

The exploration of novel bioactivities and therapeutic potential of this compound and its analogs is another critical area for future research. While existing information might classify this compound as a sterol, detailed studies on its specific biological functions are areas for prospective investigation. The identification of this compound in natural sources that exhibit biological activities, such as cytotoxic effects observed in plant extracts containing this compound, suggests a basis for further inquiry into the compound's intrinsic properties. researchgate.net

Future studies could focus on isolating this compound and its naturally occurring or synthetically derived analogs to evaluate their specific biological effects in various in vitro and in vivo models. This could involve screening for a range of activities, including but not limited to, effects on cellular growth, inflammation, or metabolic processes. Given its structural relation to cholesterol, research could explore its potential interactions with lipid-related pathways or receptors. foodb.ca

The synthesis of this compound analogs with structural modifications could also be pursued to investigate structure-activity relationships. This could potentially lead to the identification of compounds with enhanced or altered bioactivities, paving the way for the development of novel therapeutic leads. Research in this area would require rigorous biological assays and mechanistic studies to understand how this compound and its analogs interact with biological targets and exert their effects.

Advancements in Synthetic Biology for Sustainable this compound Production

Advancements in synthetic biology offer promising avenues for the sustainable production of this compound. Traditional methods of obtaining natural products often face challenges related to yield, environmental impact, and resource availability. Synthetic biology provides tools to engineer biological systems, such as microorganisms or plants, for the efficient and sustainable production of valuable biochemicals. longdom.orgnih.gov

Future research could focus on elucidating the complete biosynthetic pathway of this compound in its natural producers. Once the genes and enzymes involved are identified, synthetic biology techniques can be employed to reconstruct or engineer this pathway in a suitable host organism, such as bacteria, yeast, or algae. nih.govfrontiersin.org This could involve:

Pathway Elucidation and Engineering: Identifying and assembling the necessary genetic parts (genes, promoters, terminators) to confer this compound biosynthesis upon a host organism.

Strain Development: Creating robust and efficient microbial cell factories or plant systems capable of high-level this compound production. frontiersin.org

Sustainable Bioprocessing: Developing scalable and environmentally friendly bioprocessing techniques for the fermentation, extraction, and purification of this compound from engineered biological systems.

Leveraging synthetic biology for this compound production could offer a sustainable alternative to extraction from natural sources, potentially reducing the environmental footprint and ensuring a consistent supply. longdom.orgnih.gov

Refinement of Analytical Techniques for Complex Biological Matrices

The refinement of analytical techniques is crucial for the accurate and sensitive detection and quantification of this compound in complex biological matrices. Analyzing metabolites in samples like plasma, tissue, or cellular extracts presents challenges due to the diverse array of endogenous compounds and the potentially low concentrations of the analyte of interest.

While general analytical methods for cholesterol and other sterols exist, including chromatography and mass spectrometry-based techniques, specific optimization for this compound in various matrices is an ongoing need. nih.govnih.gov Future research should focus on developing and validating highly sensitive and selective analytical methods for this compound. This could involve:

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques to improve specificity and reduce interference from isobaric or isomeric compounds. tum.denih.gov

Chromatographic Separation: Developing optimized liquid chromatography (LC) or gas chromatography (GC) methods with appropriate stationary phases and mobile phases to achieve efficient separation of this compound from co-eluting compounds in complex samples. nih.govnih.gov

Sample Preparation: Refining sample extraction and clean-up procedures to maximize this compound recovery and minimize matrix effects.

Quantitative Analysis: Establishing robust quantitative methods using internal standards and appropriate calibration curves for accurate determination of this compound concentrations in biological samples.

Ambient Ionization Techniques: Exploring the applicability of ambient ionization mass spectrometry techniques for rapid and minimal-preparation analysis of this compound in certain biological contexts. nih.govnih.gov

Improvements in analytical techniques will be essential to support research in the other areas, enabling accurate quantification of this compound in metabolomics studies, precise measurement of its levels in bioactivity assays, and monitoring production in engineered biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.